REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[N+:18]([O-])=O)[C:10]1=[O:21].[H][H]>CO.[Pd]>[NH2:18][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[CH2:17][N:9]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[CH3:1])[C:10]2=[O:21]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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to obtain the product
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Name
|
|
Type
|
|
Smiles
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NC1=C2CN(C(C2=CC=C1)=O)C1=C(C(=CC=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |